3-[(2-Tetrahydropyranyl)oxy]propanoic acid
Overview
Description
Preparation Methods
The synthesis of 3-[(2-Tetrahydropyranyl)oxy]propanoic acid typically involves the following steps:
Reaction of 2-methylpropanol with anhydrous aluminum chloride: This reaction produces 2-methylpropenyl chloride.
Reaction of the resulting chloride with sulfur dioxide: This step yields the corresponding sulfonic ester.
Reaction of the sulfonic ester with tetrahydrofuran: This final step produces this compound.
Chemical Reactions Analysis
3-[(2-Tetrahydropyranyl)oxy]propanoic acid undergoes various chemical reactions, including :
Oxidation: It can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the tetrahydropyranyl group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-[(2-Tetrahydropyranyl)oxy]propanoic acid has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Polymer Chemistry: It is employed as an additive in the production of polymers and coatings.
Pharmaceutical Research: It is used in the development of new drugs and therapeutic agents.
Material Science: It is utilized in the creation of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(2-Tetrahydropyranyl)oxy]propanoic acid involves its interaction with specific molecular targets and pathways . It can act as a protecting group in organic synthesis, temporarily masking reactive sites on molecules to prevent unwanted reactions. This allows for selective reactions to occur at other sites on the molecule.
Comparison with Similar Compounds
3-[(2-Tetrahydropyranyl)oxy]propanoic acid can be compared with other similar compounds, such as:
- 3-(2-Oxanyloxy)propanoic acid
- 3-(Oxan-2-yloxy)propanoic acid
These compounds share similar structures and properties but may differ in their reactivity and specific applications. The unique feature of this compound is its ability to act as a versatile intermediate in various chemical reactions, making it highly valuable in research and industrial settings.
Properties
IUPAC Name |
3-(oxan-2-yloxy)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c9-7(10)4-6-12-8-3-1-2-5-11-8/h8H,1-6H2,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVRFVXIQBDLOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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